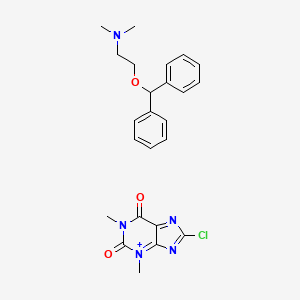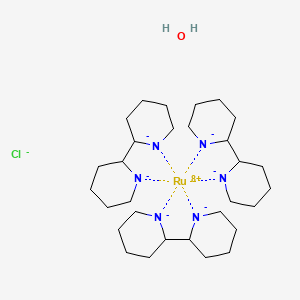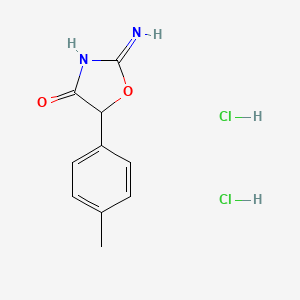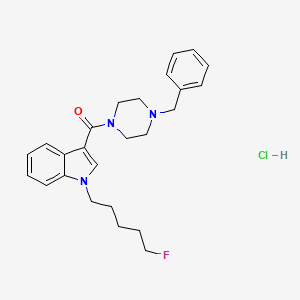
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are often studied for their potential effects on the endocannabinoid system and their applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Fluoropentyl Chain:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized separately and then attached to the indole core through nucleophilic substitution reactions.
Final Coupling and Purification: The final step involves coupling the benzylpiperazine with the indole derivative and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperazine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride has various applications in scientific research:
Chemistry: Studying the compound’s reactivity and synthesis.
Biology: Investigating its effects on cellular pathways and receptor interactions.
Medicine: Exploring potential therapeutic applications, such as pain management or anti-inflammatory effects.
Industry: Developing new materials or pharmaceuticals based on its structure.
Mecanismo De Acción
The mechanism of action for (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride involves its interaction with the endocannabinoid system. It likely binds to cannabinoid receptors (CB1 and CB2), modulating various physiological processes. The specific molecular targets and pathways involved can include G-protein coupled receptor signaling and downstream effects on neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
- (4-benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (4-benzylpiperazin-1-yl)(1-(4-fluorobutyl)-1H-indol-3-yl)methanone
Uniqueness
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is unique due to the presence of the fluoropentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation may result in different pharmacological profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C25H31ClFN3O |
|---|---|
Peso molecular |
444.0 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H |
Clave InChI |
SKGMEEMXANONGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)
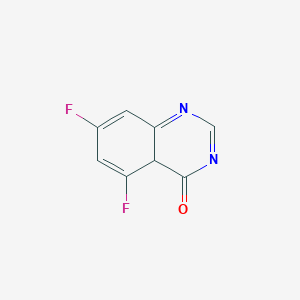

![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
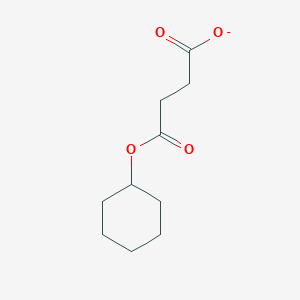
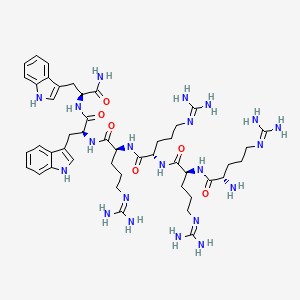
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)


